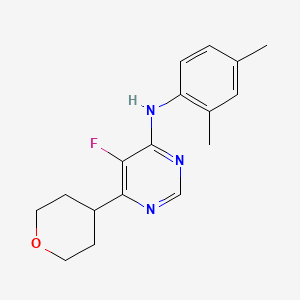![molecular formula C17H19FN4O B12233140 2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12233140.png)
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methyl group, and a pyridazinyl azetidinyl moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: A structural analog used for targeting Candida albicans non-essential stress kinase Yck2.
JNJ-42226314: A reversible, selective, and potent monoacylglycerol lipase inhibitor.
Uniqueness
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for studying various biological and chemical processes.
Properties
Molecular Formula |
C17H19FN4O |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C17H19FN4O/c1-12-3-8-16(20-19-12)22-10-15(11-22)21(2)17(23)9-13-4-6-14(18)7-5-13/h3-8,15H,9-11H2,1-2H3 |
InChI Key |
BTAMUPWEHPTOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12233064.png)

![1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12233068.png)
![N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12233076.png)

amine](/img/structure/B12233103.png)
![2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B12233105.png)
![3-methyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B12233113.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12233116.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233119.png)
![1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233127.png)
![4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12233129.png)
![1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12233130.png)
![N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide](/img/structure/B12233137.png)
